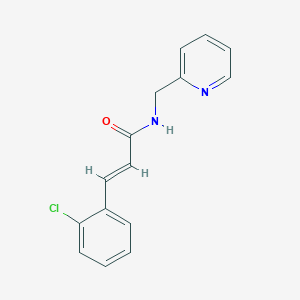
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a synthetic molecule that belongs to the class of acrylamides, which are widely used in the chemical industry for the production of polymers, adhesives, and coatings. In recent years, CPAA has emerged as a promising candidate for various scientific research applications, including drug discovery, cancer therapy, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to modulate the activity of various ion channels and receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide can induce apoptosis, or programmed cell death, in various cancer cell lines. 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. Additionally, 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to modulate the activity of ion channels and receptors in the brain, which can have significant effects on neuronal function and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments include its potent anticancer activity, its ability to modulate the activity of ion channels and receptors in the brain, and its potential applications in the field of materials science. However, there are also some limitations to using 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide in lab experiments. For example, 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is a synthetic molecule that may have limited bioavailability and may not be suitable for use in vivo. Additionally, 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide. One potential direction is to study the structure-activity relationship of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide and its derivatives, in order to identify more potent and selective compounds for use in drug discovery and other applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide in vivo, in order to better understand its potential applications in the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential applications of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide in the field of materials science, including the synthesis of novel polymers and coatings.
Synthesemethoden
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki coupling reaction, and Heck coupling reaction. The Stille coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-boronic acid, followed by the addition of acryloyl chloride. The Suzuki coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-boronic acid, followed by the addition of palladium catalyst and triethylamine. The Heck coupling reaction involves the reaction of 2-chlorobenzyl chloride with pyridine-2-ylmethanol, followed by the addition of palladium catalyst and base.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is in drug discovery, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has also been studied for its potential applications in neuroscience, where it has been shown to modulate the activity of ion channels and receptors in the brain. Additionally, 3-(2-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been studied for its potential applications in the field of materials science, where it has been used to synthesize novel polymers and coatings.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-7-2-1-5-12(14)8-9-15(19)18-11-13-6-3-4-10-17-13/h1-10H,11H2,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMXIUVMWGRHBC-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

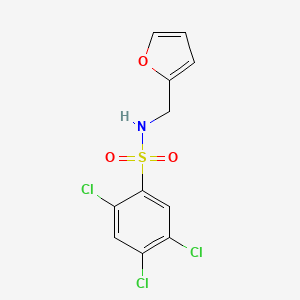
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
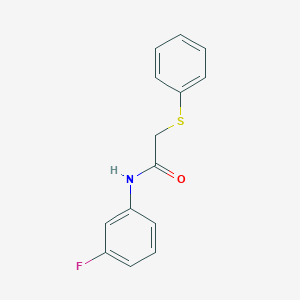
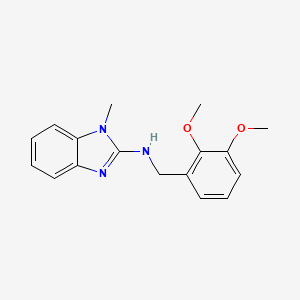
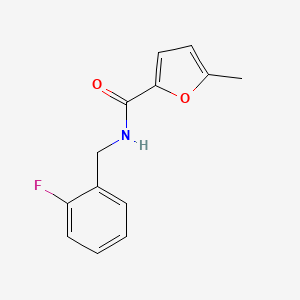
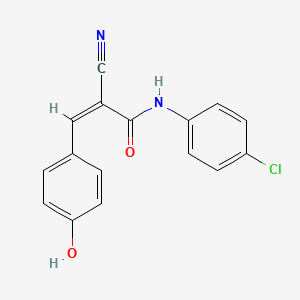
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)
![3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)

![2-(2,6-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5808200.png)